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Compound of Interest

Compound Name: 1,2-Dimethoxy-4-propylbenzene

Cat. No.: B1203786 Get Quote

A detailed comparative analysis of 4-propylveratrole and its structurally related methoxyphenols

—guaiacol, eugenol, and isoeugenol—is presented for researchers, scientists, and drug

development professionals. This guide provides a comprehensive structural comparison

supported by physicochemical data, spectroscopic analysis, and an overview of their

interaction with a key biological signaling pathway.

The core structure of these compounds is a substituted benzene ring, with variations in the

nature and position of their functional groups. Guaiacol serves as the foundational 2-

methoxyphenol structure. Eugenol and isoeugenol are isomers, distinguished by the location of

the double bond in the three-carbon side chain at the fourth position of the benzene ring. In

contrast, 4-propylveratrole features two methoxy groups and a propyl side chain, and notably

lacks the hydroxyl group present in the other three compounds.

Physicochemical Properties: A Tabular Comparison
The structural differences among these compounds give rise to distinct physicochemical

properties, which are summarized in the table below.
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Property
4-
Propylveratrol
e

Guaiacol Eugenol Isoeugenol

Molecular

Formula
C₁₁H₁₆O₂[1][2] C₇H₈O₂[3][4] C₁₀H₁₂O₂[5][6] C₁₀H₁₂O₂[7]

Molar Mass (

g/mol )
180.24[1][2] 124.14[3][4] 164.20[8] 164.20[7][9]

Appearance
Colorless

liquid[1]

Colorless to pale

yellow liquid or

crystals[3][10]

[11]

Colorless to pale

yellow oily

liquid[5][6][8]

Pale yellow,

viscous liquid[9]

[12]

Boiling Point (°C)
120-121 (at 10.5

Torr)[1]
204-206[3][4][11] 254[6][8]

266-270[7][12]

[13]

Melting Point

(°C)
Not Available 26-29[11][14] -7.5[6] -10[12][13]

Density (g/cm³)
0.965 (predicted)

[1]
~1.112 (liquid)[4] 1.06[6] 1.082[12]

Solubility

Soluble in

organic solvents,

insoluble in

water[1]

Slightly soluble in

water; miscible

with alcohol and

ether[10][14]

Slightly soluble in

water; miscible

with organic

solvents[15]

Very slightly

soluble in water;

soluble in

organic

solvents[16]

Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and

differentiation of these closely related methoxyphenols. The following table summarizes key

spectroscopic data. It is important to note that experimental spectroscopic data for 4-

propylveratrole is limited in the public domain; therefore, the provided data is based on

predictions and analogies to similar structures.
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Spectroscopic
Data

4-
Propylveratrol
e
(Predicted/Ana
logous)

Guaiacol Eugenol Isoeugenol

¹H NMR (CDCl₃,

δ ppm)

Aromatic H:

~6.7-6.9, OCH₃:

~3.8 (6H, s), Ar-

CH₂: ~2.5 (t),

CH₂: ~1.6 (m),

CH₃: ~0.9 (t)

Aromatic H:

~6.8-6.9, OH:

~5.8 (br s),

OCH₃: ~3.79 (s)

[17]

Aromatic H:

~6.7-6.9, OH:

~5.6 (s),

CH=CH₂: ~5.9

(m), =CH₂: ~5.0

(m), Ar-CH₂: ~3.3

(d), OCH₃: ~3.8

(s)

Aromatic H:

~6.7-6.9, OH:

~5.6 (s), CH=CH:

~6.0-6.3 (m),

OCH₃: ~3.84 (s),

=CH-CH₃: ~1.86

(dd)[18]

¹³C NMR (CDCl₃,

δ ppm)

Aromatic C:

~111-149, OCH₃:

~56, Ar-CH₂:

~38, CH₂: ~24,

CH₃: ~14

Aromatic C:

~110-147, OCH₃:

~56[17]

Aromatic C:

~112-146, C=C:

~115, 137, Ar-

CH₂: ~40, OCH₃:

~56

Aromatic C:

~110-146, C=C:

~126, 131,

OCH₃: ~56, CH₃:

~18

IR (cm⁻¹)

~3000-2850 (C-

H), ~1600, 1500

(C=C aromatic),

~1250 (C-O)

~3400 (O-H,

broad), ~3050

(C-H aromatic),

~2950 (C-H

aliphatic), ~1600,

1500 (C=C

aromatic), ~1250

(C-O)[17]

~3500 (O-H,

broad), ~3080

(=C-H), ~2950

(C-H), ~1640

(C=C), ~1600,

1510 (C=C

aromatic), ~1270

(C-O)[19]

~3500 (O-H,

broad), ~3050

(C-H), ~1600,

1510 (C=C

aromatic), ~965

(trans C=C

bend), ~1270 (C-

O)[20]

Mass Spec.

(m/z)

180 (M⁺), 165,

137

124 (M⁺), 109,

81[21][22]

164 (M⁺), 149,

131, 103, 91,

77[23]

164 (M⁺), 149,

131, 115, 103,

91, 77[24]

Experimental Protocols for Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆),

within a 5 mm NMR tube.

¹H NMR Acquisition:

Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters include a spectral width of -2 to 12 ppm, an acquisition time

of 2-3 seconds, a relaxation delay of 1-2 seconds, and 16 to 32 scans.

To confirm the hydroxyl proton signal in guaiacol, eugenol, and isoeugenol, a deuterium

oxide (D₂O) exchange experiment can be performed by adding a drop of D₂O to the

sample, which will cause the -OH peak to disappear.[25]

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum should be acquired.

A wider spectral width (e.g., 0 to 200 ppm) and a greater number of scans are necessary

due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data should be processed using appropriate software to perform

Fourier transformation, phase and baseline corrections, and referencing of chemical shifts to

an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[17]

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be created between two salt plates

(NaCl or KBr). However, the use of an Attenuated Total Reflectance (ATR) accessory is more

common. A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

Data Acquisition: A background spectrum of the empty ATR crystal is recorded first, followed

by the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

for the various functional groups, such as the broad O-H stretch in phenols, aromatic and

aliphatic C-H stretches, C=C stretches of the aromatic ring, and C-O stretches.[24][26]
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dilute solutions of each compound (e.g., 100 µg/mL) are prepared in a

volatile organic solvent like dichloromethane or ethyl acetate.

GC Separation:

A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

The oven temperature is programmed to start at a low temperature (e.g., 60°C) and

gradually increase (e.g., at 10°C/min) to a final temperature (e.g., 280°C) to ensure

effective separation.

MS Detection:

Electron Ionization (EI) at 70 eV is the standard ionization method.

The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400.

Data Analysis: The retention time for each compound is determined, and the corresponding

mass spectrum is analyzed. The molecular ion peak and fragmentation patterns are

compared to reference spectra for identification.

Biological Activity and a Common Signaling
Pathway
Guaiacol, eugenol, and isoeugenol have been reported to exhibit a range of biological

activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][8][10][27] A

frequently implicated signaling pathway modulated by these compounds is the Nuclear Factor-

kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses.[4]

[5][27]
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General NF-κB Signaling Pathway and Inhibition by Methoxyphenols
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Figure 1. Simplified NF-κB signaling pathway and points of inhibition by methoxyphenols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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